A fungal metabolite isolated from cultures of Aspergillus terreus. The compound is a potent anticholesteremic agent. It inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase (HYDROXYMETHYLGLUTARYL COA REDUCTASES), which is the rate-limiting enzyme in cholesterol biosynthesis. It also stimulates the production of low-density lipoprotein receptors in the liver.
Epilovastatin
CAS No.: 79952-44-6
Cat. No.: VC0029689
Molecular Formula: C₂₄H₃₆O₅
Molecular Weight: 404.54
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79952-44-6 |
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Molecular Formula | C₂₄H₃₆O₅ |
Molecular Weight | 404.54 |
IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate |
Standard InChI | InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1 |
SMILES | CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Introduction
Chemical Structure and Properties
Epilovastatin is structurally identified as an epimer of lovastatin, meaning it shares the same molecular formula but differs in the spatial arrangement of atoms at one or more stereogenic centers. This stereochemical distinction confers specific properties that differentiate Epilovastatin from its parent compound.
The compound originates as a fungal metabolite isolated from Aspergillus terreus, similar to the source of lovastatin. Its molecular structure includes functional groups that are critical to its biological activity, particularly in binding to the HMG-CoA reductase enzyme.
Structural Characteristics
Epilovastatin maintains the core structure common to statin medications, featuring:
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A hydroxy acid moiety responsible for HMG-CoA reductase inhibition
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A complex ring system that influences binding affinity and pharmacokinetic properties
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Specific stereochemistry that distinguishes it from lovastatin and affects its biological activity
The epimerization at specific positions alters the three-dimensional conformation of the molecule, potentially influencing receptor interactions and metabolic processing.
Mechanism of Action
Epilovastatin exerts its primary pharmacological effect through competitive inhibition of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical precursor in the cholesterol synthesis pathway.
By inhibiting HMG-CoA reductase, Epilovastatin effectively:
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Reduces hepatic cholesterol production
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Decreases serum levels of low-density lipoprotein (LDL) cholesterol
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Triggers upregulation of LDL receptors on hepatocytes, enhancing clearance of LDL from circulation
This mechanism represents the fundamental basis for the cholesterol-lowering effects observed with Epilovastatin and other statin medications.
Secondary Mechanisms
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Anti-inflammatory effects through inhibition of inflammatory pathways including the NLRP3 inflammasome
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Modulation of immune responses via effects on Toll-Like Receptor pathways
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Potential antioxidant properties that may protect against cellular oxidative damage
Preparation Methods
The synthesis and production of Epilovastatin involve sophisticated chemical processes that ensure proper stereochemistry and structural integrity.
Synthetic Routes
The primary synthetic pathway for Epilovastatin typically involves:
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Initial fermentation of Aspergillus terreus to produce lovastatin
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Chemical modification of lovastatin through epimerization reactions to yield Epilovastatin
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Purification procedures to isolate the desired epimer
These synthetic routes require precise control of reaction conditions to ensure stereochemical accuracy and minimize unwanted byproducts.
Industrial Production
Large-scale production of Epilovastatin employs optimized fermentation processes followed by chemical transformations. Industrial methods prioritize:
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Maximizing yield through controlled fermentation parameters
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Ensuring stereochemical purity through selective reaction conditions
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Implementing rigorous quality control measures to verify structural integrity
The industrial production methods balance efficiency with the need for stereochemical precision, ensuring consistent pharmaceutical-grade material.
Biological Activity
Epilovastatin exhibits multiple biological activities that contribute to its pharmacological profile and potential therapeutic applications.
Cholesterol Biosynthesis Inhibition
The primary biological activity of Epilovastatin is the inhibition of cholesterol biosynthesis through competitive binding to HMG-CoA reductase. This inhibition leads to:
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Decreased production of mevalonate, a critical cholesterol precursor
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Reduced hepatic cholesterol synthesis
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Lower serum concentrations of LDL cholesterol
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Potential reduction in atherogenic lipid profiles
This mechanism forms the cornerstone of Epilovastatin's pharmacological activity and therapeutic potential.
Biological Activity Profile
The biological activities of Epilovastatin can be summarized in the following table:
Biological Activity | Mechanism | Physiological Impact |
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Cholesterol Reduction | Inhibition of HMG-CoA reductase | Decreased plasma LDL cholesterol |
Anti-Inflammatory | Inhibition of NLRP3 inflammasome | Reduced inflammatory responses |
Immune Modulation | Effects on TLR pathways | Altered immune cell function |
Plaque Stabilization | Multiple mechanisms | Reduced risk of plaque rupture |
Endothelial Function | Enhanced nitric oxide production | Improved vascular reactivity |
These diverse biological activities suggest potential applications beyond simple cholesterol management.
Comparative Analysis with Similar Compounds
Epilovastatin shares structural and functional similarities with other statin medications while possessing unique characteristics that distinguish it within this therapeutic class.
Comparison with Lovastatin
As an epimer of lovastatin, Epilovastatin maintains similar pharmacological properties but with important distinctions:
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Modified spatial arrangement of atoms that may affect receptor binding affinity
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Potentially altered pharmacokinetic profile due to stereochemical differences
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Similar mechanism of action through HMG-CoA reductase inhibition
Statin Comparison Table
The following table presents a comparative analysis of Epilovastatin with other statin medications:
Compound | Primary Use | Structural Characteristics | Distinctive Features |
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Epilovastatin | Cholesterol reduction | Epimer of lovastatin | Modified stereochemistry affecting binding properties |
Lovastatin | Cholesterol reduction | Fungal metabolite | Parent compound for Epilovastatin |
Simvastatin | Cholesterol reduction | Semi-synthetic derivative | Enhanced lipophilicity |
Atorvastatin | Cholesterol reduction | Synthetic compound | Higher potency than early statins |
Rosuvastatin | Cholesterol reduction | Synthetic compound | Highest potency among common statins |
This comparison demonstrates the evolution of statin medications and contextualizes Epilovastatin within this important class of compounds.
Scientific Research Applications
Epilovastatin serves as a valuable tool in various scientific research domains, contributing to advancements in multiple fields.
Applications in Basic Science
In basic scientific research, Epilovastatin is employed to:
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Study HMG-CoA reductase inhibition mechanisms
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Investigate cholesterol metabolism and homeostasis
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Examine the relationship between lipid metabolism and cellular function
Applications in Pharmaceutical Research
In pharmaceutical science, Epilovastatin contributes to:
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Development of novel statin formulations
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Investigation of structure-activity relationships within the statin class
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Exploration of drug delivery systems to enhance bioavailability
Applications in Clinical Research
In clinical investigation, Epilovastatin supports:
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Evaluation of cholesterol-lowering efficacy
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Assessment of anti-inflammatory effects in various disease models
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Investigation of potential applications beyond dyslipidemia management
These diverse research applications highlight Epilovastatin's value as both a therapeutic candidate and an investigational tool.
Chemical Reactions and Analysis
Understanding the chemical behavior of Epilovastatin provides insights into its stability, metabolism, and potential interactions.
Reaction Types
Epilovastatin undergoes several types of chemical reactions relevant to its pharmaceutical properties:
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Oxidation reactions: Occur at vulnerable functional groups, potentially forming metabolites with altered activity
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Reduction reactions: Can modify specific functional groups, affecting the compound's properties
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Substitution reactions: May introduce new functional groups, influencing pharmaceutical characteristics
These reactions influence Epilovastatin's stability, metabolic profile, and potential interactions with other compounds.
Analytical Methods
The analysis of Epilovastatin typically employs sophisticated analytical techniques including:
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High-performance liquid chromatography (HPLC)
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Mass spectrometry
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Nuclear magnetic resonance (NMR) spectroscopy
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X-ray crystallography for structural determination
These methods ensure accurate identification and quantification of Epilovastatin in research and pharmaceutical contexts.
Future Research Directions
Despite current knowledge about Epilovastatin, several areas merit further investigation to fully elucidate its properties and potential applications.
Structural Optimization
Future research may focus on:
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Modifying the stereochemistry to enhance binding affinity to HMG-CoA reductase
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Introducing functional groups to improve pharmacokinetic properties
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Developing derivatives with enhanced pleiotropic effects
Novel Applications
Emerging research directions may explore:
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Applications in inflammatory conditions based on anti-inflammatory properties
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Potential utility in neurodegenerative diseases where cholesterol metabolism plays a role
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Investigation of anticancer properties observed with some statin compounds
Advanced Formulations
Future pharmaceutical development may include:
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Targeted delivery systems to enhance tissue-specific activity
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Extended-release formulations to optimize pharmacokinetics
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Combination products leveraging synergistic effects with other cardiovascular medications
These research directions represent promising avenues to expand our understanding and application of Epilovastatin.
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